molecular formula C9H10BrClO2 B1276162 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene CAS No. 54370-01-3

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene

Cat. No. B1276162
CAS RN: 54370-01-3
M. Wt: 265.53 g/mol
InChI Key: GJOPMIJUVCIPIZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene is a chemical compound with the molecular formula C9H10BrClO2 and an average mass of 265.532 Da . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene is complex and requires advanced computational methods for accurate analysis. A comprehensive vibrational analysis using both experimentally observed IR and Raman wavenumbers and theoretically calculated vibrational spectra can provide insights into its structure .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene” is used as an intermediate in the synthesis of shortened Norbelladine analogs .
  • Methods of Application or Experimental Procedures : The preparation of this compound involves several steps :
    • The resulting ester is then saponified and decarboxylated using a Kugelrohr apparatus .
  • Summary of the Results or Outcomes : The desired ring contracted galanthamine analog could not be obtained. However, the synthesized open chained norbelladine analogs, which retain the partial structure of substituted benzylamines, are of potential pharmaceutical interest .

properties

IUPAC Name

1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPMIJUVCIPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407051
Record name 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene

CAS RN

54370-01-3
Record name 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54370-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Bromo-4,5-dimethoxy-phenyl)-methanol (2.47 g) is dissolved in methylene chloride (30 ml) and thereto is added thionyl chloride (875 μl), and the mixture is stirred at room temperature for 30 minutes. The reaction solution is concentrated under reduced pressure, and thereto is added hexane and the resulting crystal is filtered to give 1-bromo-2-chloromethyl-4,5-dimethoxy-benzene (2.25 g). MS (m/z): 229/231
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
875 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-Bromo-4,5-dimethoxy-phenyl)-methanol (25.09 g, 0.1015 mol) was added as a solid to a vigorously stirred solution of concentrated aqueous HCl (75 mL). The resulting white suspension was stirred at room temperature for 30 min. The resulting mixture was then extracted with CH2Cl2 (3×) and the combined extracts dried over MgSO4, filtered and concentrated in vacuo to yield 1-bromo-2-chloromethyl-4,5-dimethoxy-benzene as a white solid.
Quantity
25.09 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One

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